

A Comparative Guide to the X-ray Crystallography of Substituted Benzoic Acid Derivatives

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Compound of Interest

Compound Name: 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of several substituted benzoic acid derivatives. While crystallographic data for **2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid** is not publicly available, this guide leverages data from structurally related compounds to offer insights into the solid-state behavior of this class of molecules. The information presented herein is intended to aid in the rational design of novel therapeutics and functional materials by exploring the impact of various structural modifications on crystal packing and intermolecular interactions.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of substituted benzoic acid derivatives, offering a basis for comparison with novel compounds within this chemical class. These examples illustrate how different substituents influence the crystal lattice and intermolecular interactions.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Key Intermolecular Interactions
Benzoic Acid	C ₇ H ₆ O ₂	Monoclinic	P2 ₁ /c	5.51	5.14	21.96	97.4	Centrosymmetric O-H...O hydrogen-bonded dimers. [1]
2-Acetylaminobenzoic acid	C ₉ H ₉ NO ₃	Orthorhombic	Fdd2	10.848	30.264	10.577	90	N-H...O and O-H...O hydrogen bonds.
4-(4-Bromobenzenesulfonamido)benzoic acid	C ₁₃ H ₁₀ BrNO ₄ S	Monoclinic	P2 ₁ /c	-	-	-	-	O-H...O hydrogen-bonded dimers, C-H...O interactions, and Br...Br contacts. [1]
2-(toluene	C ₁₄ H ₁₃ NO ₄ S	Monoclinic	C2/c	27.320	8.5441	11.7607	98.728	[-1]

-4-

sulfonyl

amino)-

benzoic

acid

2-(4-

Acetyl-

3,5-

dihydro

xy-2-

methylp

henoxy)

-4,6-

dimetho

xy-3-

methylb

enzoic

acid

C₁₉H₂₀O₈

-

-

-

-

-

-

Intramol

ecular

O-H...O

hydroge

n bond

and

intermol

ecular

O-H...O

hydroge

n

bonds.

[\[1\]](#)

Experimental Protocols

A standard protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like a benzoic acid derivative is outlined below.[\[2\]](#)[\[3\]](#)[\[4\]](#)

1. Crystal Growth:

- High-purity crystalline material is essential. The compound is dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution.[\[5\]](#)
- Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to grow single crystals of sufficient size and quality (typically 0.1-0.5 mm in each dimension).[\[5\]](#)
- The process should be left undisturbed to allow for the formation of well-ordered crystals.[\[5\]](#)

2. Crystal Mounting and Data Collection:

- A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
- The crystal is centered in the X-ray beam.
- A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.
- A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with the diffraction intensities recorded on a detector.[3]

3. Data Processing and Structure Solution:

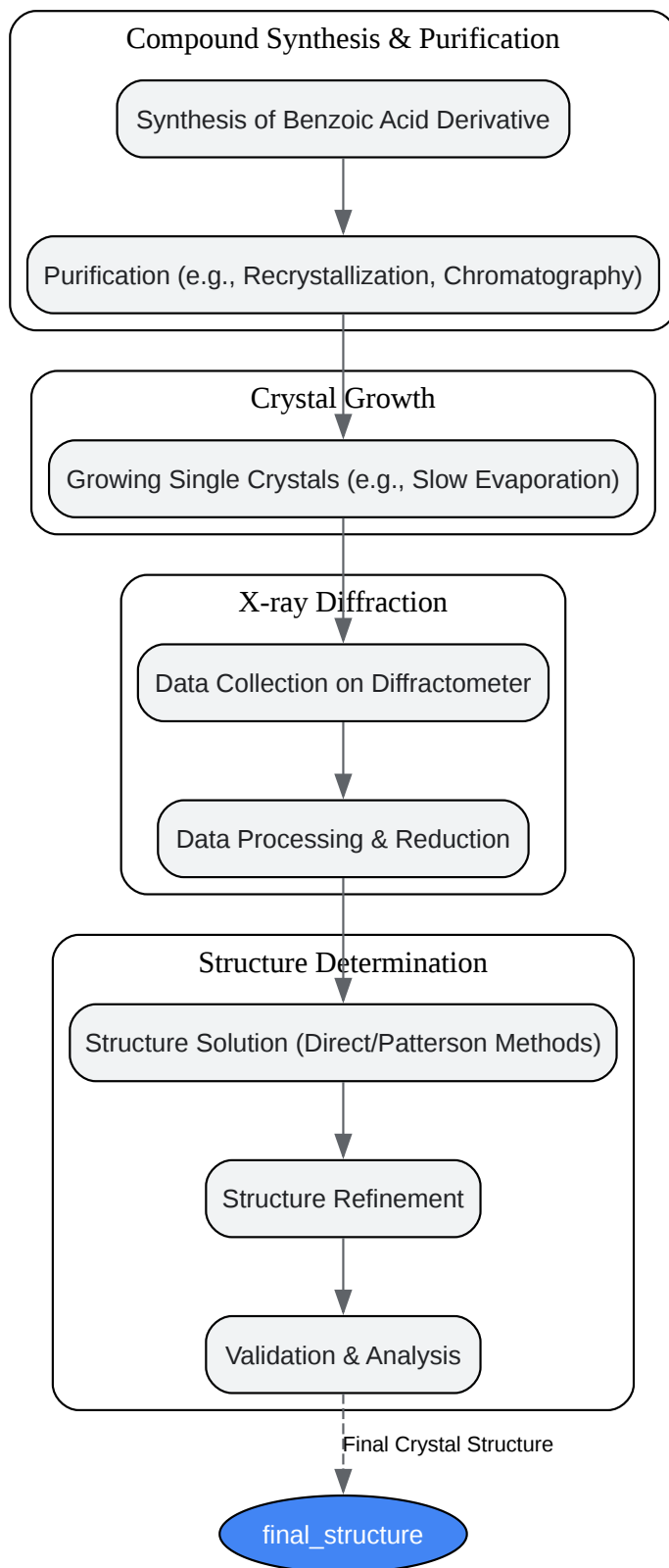
- The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects.
- The space group is determined from the systematic absences in the diffraction data.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

- The initial structural model is refined against the experimental data using least-squares methods.
- Anisotropic displacement parameters are typically applied to non-hydrogen atoms.
- Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions.
- The final refined structure is validated using metrics such as R-factors, goodness-of-fit, and residual electron density maps.

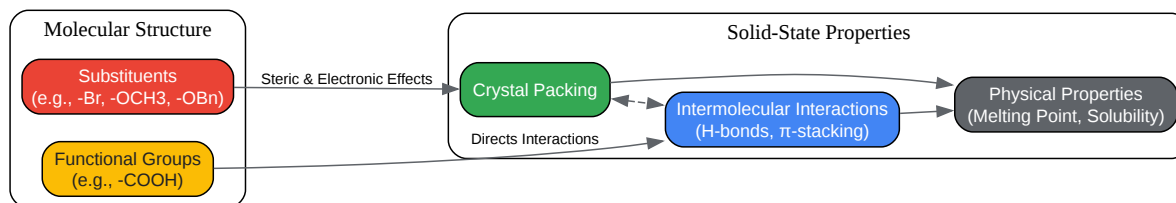
Visualizations

To further elucidate the processes and concepts involved in the crystallographic analysis of benzoic acid derivatives, the following diagrams are provided.



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Caption: Experimental workflow for the X-ray crystallographic analysis of a benzoic acid derivative.



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Caption: Hypothetical structure-property relationship for substituted benzoic acids.

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